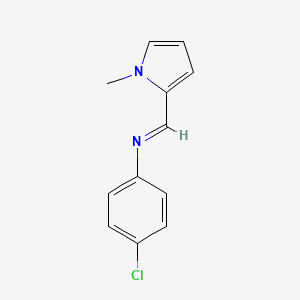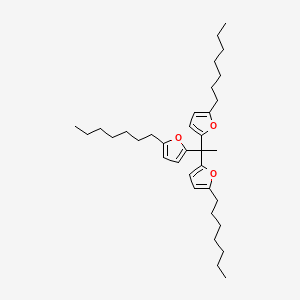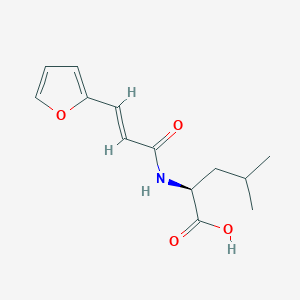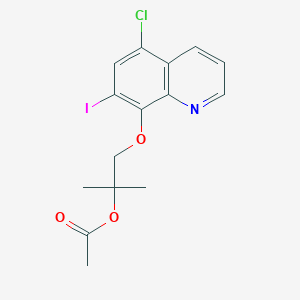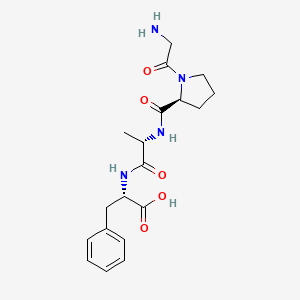
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethylamino and dimethyl groups. It is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of 2,4-dimethylquinoline-5,8-dione, which is then reacted with 2-(diethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Similar in structure but differs in the core aromatic system.
2-(Ethylamino)ethanol: Shares the diethylaminoethyl group but lacks the quinoline core.
N-Ethyldiethanolamine: Contains the diethylaminoethyl group but with different functional groups attached.
Uniqueness
6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione is unique due to its specific quinoline core structure combined with diethylamino and dimethyl substitutions. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
52824-11-0 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethylamino]-2,4-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C17H23N3O2/c1-5-20(6-2)8-7-18-13-10-14(21)16-15(17(13)22)11(3)9-12(4)19-16/h9-10,18H,5-8H2,1-4H3 |
InChI Key |
OAQWARLDEVXELQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=O)C2=C(C1=O)C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


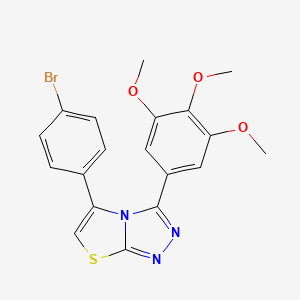
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)

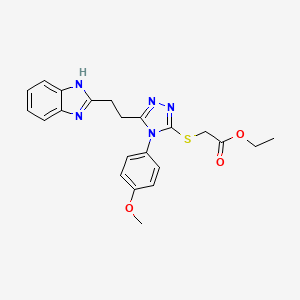
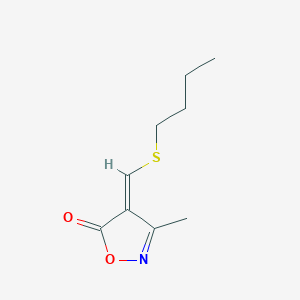
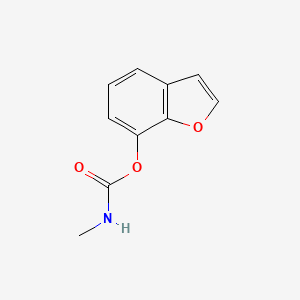

![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
